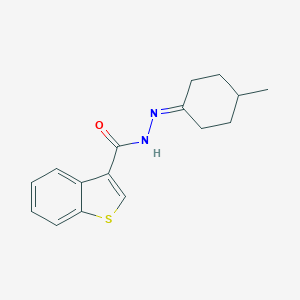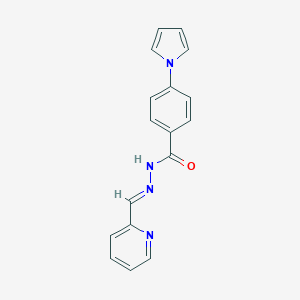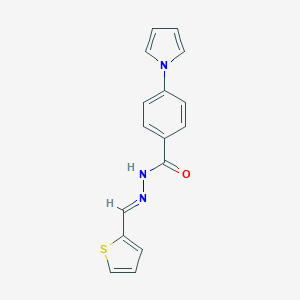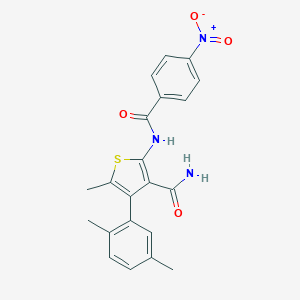
4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a nitrophenyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Sulfone Formation: The nitrophenyl sulfone group can be introduced by reacting the 4-bromo-1H-pyrazole with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE can undergo nucleophilic substitution reactions to form various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Various substituted pyrazoles.
Reduction: Amino derivatives.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl sulfone groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the nitrophenyl sulfone group.
4-Bromo-1-methyl-1H-pyrazole: A methylated derivative.
4-Bromo-1H-pyrazole-3-carboxylic acid: A carboxylated derivative.
Uniqueness: 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE is unique due to the presence of both the bromine atom and the nitrophenyl sulfone group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrN3O4S |
|---|---|
Molecular Weight |
332.13g/mol |
IUPAC Name |
4-bromo-1-(3-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H6BrN3O4S/c10-7-5-11-12(6-7)18(16,17)9-3-1-2-8(4-9)13(14)15/h1-6H |
InChI Key |
PCGCKIKTSYMADE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454420.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454421.png)
![ethyl 2-[1-(4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxylate](/img/structure/B454424.png)


![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454428.png)
![5-[N-(2-hydroxy-3,5-diisopropylbenzoyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454429.png)
![2-hydroxy-3,5-diisopropyl-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454430.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B454432.png)

![N-(4-{(1E)-1-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454439.png)

![4-(cyclopentyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B454441.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B454443.png)
